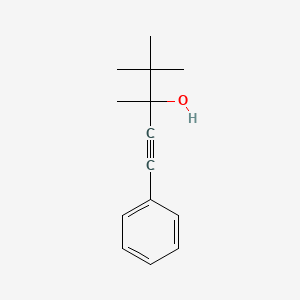
3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol” is a chemical compound with the molecular formula C14H18O . It is an acetylenic alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C14H18O/c1-13(2,3)14(4,15)11-10-12-8-6-5-7-9-12/h5-9,15H,1-4H3 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that acetylenic alcohols can react with various catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 202.29200 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications
Synthesis of Natural α-Tocopherol (Vitamin E)
A study by Fuganti and Grasselli (1980) highlighted the use of a related compound in the synthesis of natural α-tocopherol (vitamin E). They used a reduction process involving baker's yeast on a related aldehyde compound, which led to the formation of a key intermediate in the synthesis of natural α-tocopherol (Fuganti & Grasselli, 1980).
Analysis of Organometallic Compounds
Kayser et al. (1994) reported on the synthesis of organotin compounds, including derivatives of related compounds. Their study involved X-ray diffraction and multinuclear NMR study, providing insights into the structural and chemical properties of these organometallic compounds (Kayser et al., 1994).
Hydrogen Bonding and Solvent Effects
McEwen and Ahlberg (1989) explored the hydrogen bonding properties of a compound closely related to 3,4,4-Trimethyl-1-phenylpent-1-yn-3-ol. They investigated the influence of different solvents on the acidity and hydrogen bonding behavior of these compounds (McEwen & Ahlberg, 1989).
Synthesis of Naphthaldehydes
Li et al. (2016) presented a novel method for synthesizing 1-naphthaldehydes, utilizing compounds similar to this compound. This method offered advantages like simplicity, mild conditions, and good efficiency (Li et al., 2016).
Polymer Modification
Worzakowska (2018) studied the impact of esters derived from a related alcohol on the properties of poly(trimethylolpropane trimethacrylate). The research demonstrated changes in thermal, viscoelastic, and mechanical properties due to the modification with these esters (Worzakowska, 2018).
Properties
IUPAC Name |
3,4,4-trimethyl-1-phenylpent-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-13(2,3)14(4,15)11-10-12-8-6-5-7-9-12/h5-9,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOTWYZKEJTYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)butan-1-one](/img/structure/B2707114.png)
![3-methyl-5-[(E)-morpholinomethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2707115.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2707116.png)

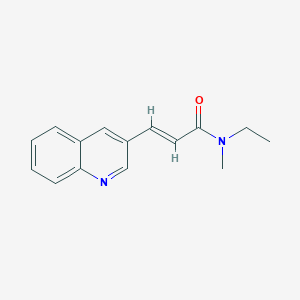
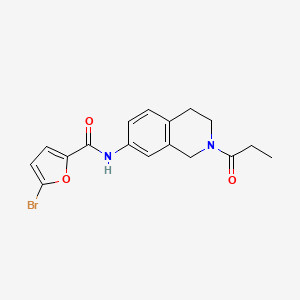
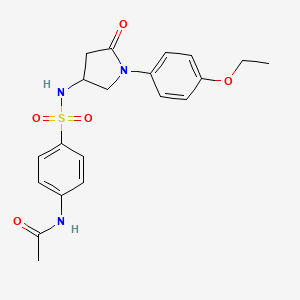

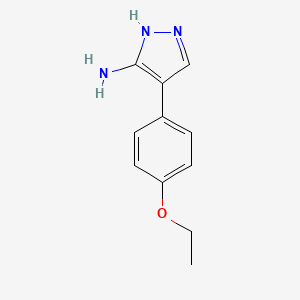
![N-(2,4-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707128.png)
![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)
![6-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


